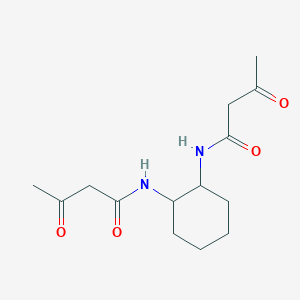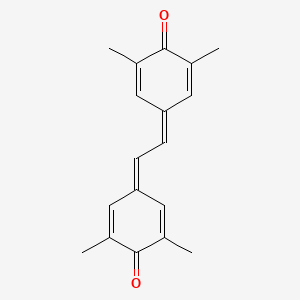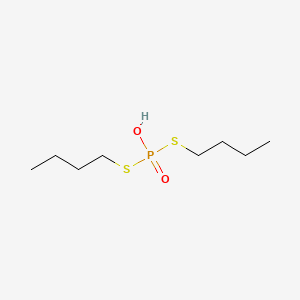
Phosphorodithioic acid, S,S-dibutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodithioic acid, S,S-dibutyl ester is an organophosphorus compound with the molecular formula C8H19O2PS2. This compound is known for its unique chemical properties and is used in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphorodithioic acid, S,S-dibutyl ester can be synthesized through the reaction of phosphorus pentasulfide with butanol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
P2S5+4C4H9OH→2(C4H9O)2PS2H+H2S
This reaction involves the substitution of the hydroxyl groups in butanol with the phosphorodithioic acid group, resulting in the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodithioic acid, S,S-dibutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodithioic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed to form phosphorodithioic acid and butanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester.
Major Products Formed
Oxidation: Phosphorodithioic acid derivatives.
Substitution: Various substituted phosphorodithioic acid esters.
Hydrolysis: Phosphorodithioic acid and butanol.
Aplicaciones Científicas De Investigación
Phosphorodithioic acid, S,S-dibutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of lubricants, additives, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which phosphorodithioic acid, S,S-dibutyl ester exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
Phosphorodithioic acid, O,O-diethyl ester: Similar in structure but with different ester groups.
Phosphorodithioic acid, O,O,S-trimethyl ester: Contains different ester and thioester groups .
Uniqueness
Phosphorodithioic acid, S,S-dibutyl ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications in various fields .
Propiedades
Número CAS |
72284-33-4 |
|---|---|
Fórmula molecular |
C8H19O2PS2 |
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
bis(butylsulfanyl)phosphinic acid |
InChI |
InChI=1S/C8H19O2PS2/c1-3-5-7-12-11(9,10)13-8-6-4-2/h3-8H2,1-2H3,(H,9,10) |
Clave InChI |
XQAIKBBDIMKVJK-UHFFFAOYSA-N |
SMILES canónico |
CCCCSP(=O)(O)SCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


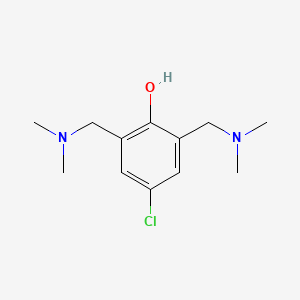
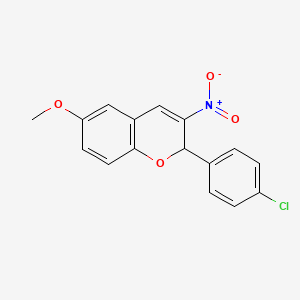
![Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]-](/img/structure/B13801743.png)
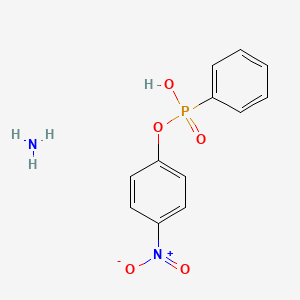

![3-[(2Z)-2-[(2E)-2-[[3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13801763.png)
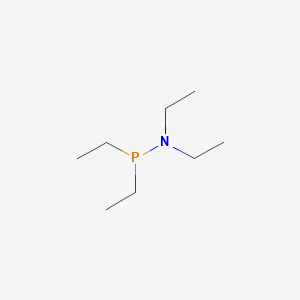

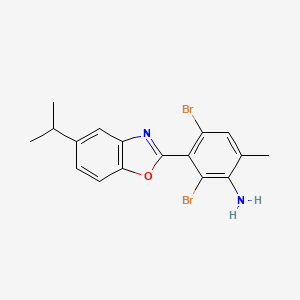
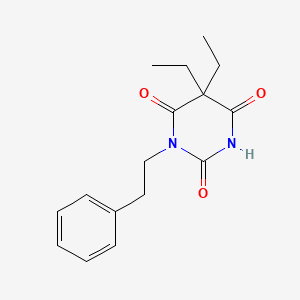
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B13801788.png)
